
N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the pyrimidine ring, a planar aromatic system, could impart rigidity to the molecule, while the other functional groups could influence its polarity and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thioether could undergo oxidation, and the pyrimidine ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amine and the methoxy groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds with structural similarities to N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their potential in treating various diseases. For instance, derivatives have shown promise as anti-inflammatory and analgesic agents, indicating their potential in the development of new therapeutic drugs (Abu‐Hashem et al., 2020). Furthermore, some compounds have been tested for antimicrobial and antifungal activities, highlighting their role in combating infectious diseases (Desai et al., 2013), (Jafar et al., 2017).
Material Science Applications
In the field of materials science, the synthesis and characterization of new aromatic polyimides incorporating amino-substituted benzamides have been explored. These compounds exhibit high thermal stability and solubility in organic solvents, making them suitable for high-performance polymers and coatings (Butt et al., 2005).
Pharmacological Applications
The pharmacological applications of these compounds are vast. They have been synthesized and screened for their anticancer activities, showing inhibitory effects on tumor cell lines. This suggests their potential in cancer therapy and the development of new anticancer drugs (Abdellatif et al., 2014). Additionally, some derivatives have been identified as dual inhibitors of CLK1 and DYRK1A kinases, which are targets for treating diseases like Alzheimer's and cancer (Loidreau et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline to form N-(4-methoxyphenyl)-3,4-dimethoxybenzamide. This intermediate is then reacted with thioacetic acid to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide. The resulting compound is then reacted with ethyl cyanoacetate and ammonium acetate to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is reacted with 4-amino-2-mercapto-6-methylpyrimidine to form the target compound, N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide.", "Starting Materials": [ "4-methoxybenzoyl chloride", "3,4-dimethoxyaniline", "thioacetic acid", "ethyl cyanoacetate", "ammonium acetate", "4-amino-2-mercapto-6-methylpyrimidine" ], "Reaction": [ "4-methoxybenzoyl chloride + 3,4-dimethoxyaniline → N-(4-methoxyphenyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-3,4-dimethoxybenzamide + thioacetic acid → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide + ethyl cyanoacetate + ammonium acetate → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide + 4-amino-2-mercapto-6-methylpyrimidine → N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" ] } | |
Numéro CAS |
868228-36-8 |
Formule moléculaire |
C22H22N4O6S |
Poids moléculaire |
470.5 |
Nom IUPAC |
N-[4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H22N4O6S/c1-30-14-7-4-12(5-8-14)15(27)11-33-22-25-19(23)18(21(29)26-22)24-20(28)13-6-9-16(31-2)17(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H3,23,25,26,29) |
Clé InChI |
VVJRARJDPFNJJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B2582733.png)
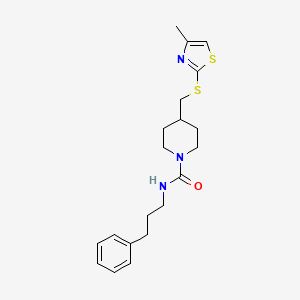
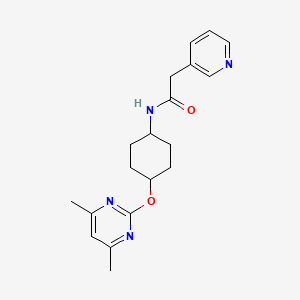
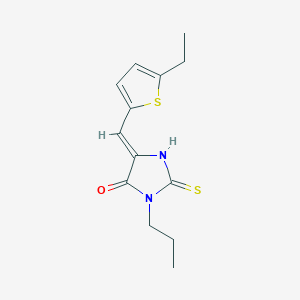
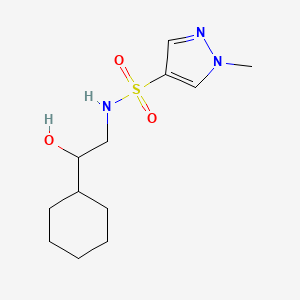


![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2582746.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)
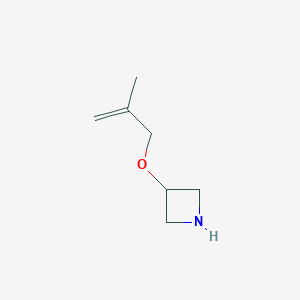
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)
